4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as BMS-540215, is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. [] It belongs to the class of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors and plays a significant role in inhibiting angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in the development and progression of cancer, making BMS-540215 a valuable compound for scientific research in oncology.
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as Brivanib, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the vascular endothelial growth factor receptor and fibroblast growth factor receptor signaling pathways. This compound is classified as a dual inhibitor, which is significant in the context of cancer treatment, specifically for hepatocellular carcinoma and colorectal cancer.
Brivanib has been studied extensively in clinical trials and preclinical settings due to its unique molecular structure and mechanism of action that targets critical pathways involved in tumor growth and angiogenesis .
The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves several steps that utilize various chemical reactions. One common method includes the preparation of the indole derivative followed by its coupling with the pyrrolo-triazine moiety.
The molecular formula of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is .
The chemical reactivity of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol includes its interactions with various biological targets.
The mechanism by which 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol exerts its effects involves several steps:
Studies have shown that Brivanib has a favorable pharmacokinetic profile with moderate bioavailability when administered orally .
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is primarily used in scientific research as a potential treatment for various cancers:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3